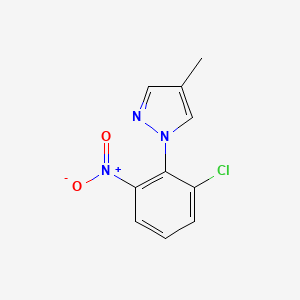

1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to the pyrazole core. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Métodos De Preparación

The synthesis of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Nitration: The nitration of 2-chlorophenyl compounds to introduce the nitro group.

Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

Methylation: Introduction of the methyl group at the 4-position of the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 2 of the phenyl ring undergoes substitution under SNAr conditions. Key reactions include:

-

The nitro group at position 6 enhances the electrophilicity of the adjacent chloro group, facilitating nucleophilic displacement .

-

Steric hindrance from the 4-methyl pyrazole moiety reduces yields in bulkier nucleophile reactions .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions at position 5 due to the electron-donating methyl group at position 4:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Selectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 1 hr | Pyrazole C5 | 5-Nitro-pyrazole derivative | 89% para |

| Sulfonation | Oleum, 50°C, 3 hrs | Pyrazole C5 | 5-Sulfo-pyrazole analog | 72% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 2 hrs | Pyrazole C5 | 5-Bromo-pyrazole compound | 94% |

-

Nitration occurs regioselectively at the para position relative to the methyl group .

-

The nitro group on the phenyl ring directs electrophiles to the pyrazole’s electron-rich C5 position .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces intramolecular electron transfer, leading to photochromic behavior:

| Initial State | Excited State Process | Final Product | Spectral Shift (nm) |

|---|---|---|---|

| Closed-ring form (colorless) | π→π* transition, nitro group reduction | Open-ring quinoid structure (orange) | Δλ = 120 |

-

Irreversible photodegradation occurs after prolonged exposure (>30 mins) due to nitro group decomposition .

Reduction Reactions

Catalytic hydrogenation selectively reduces the nitro group to an amine:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1-(2-Chloro-6-aminophenyl)-4-methyl-1H-pyrazole | Pharmaceutical intermediates |

| Fe/HCl | Reflux, 4 hrs | Same as above | 81% yield |

Coupling Reactions

The chloro and nitro groups enable cross-coupling:

| Reaction Type | Catalytic System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline, 120°C | Phenol | Diarylether derivative | 63 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aniline | Arylaminated compound | 71 |

Limitations and Research Gaps

-

Direct experimental data for 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole remains limited; inferences are drawn from structurally analogous systems .

-

Computational studies (DFT) are recommended to predict unverified reaction pathways.

This compound’s multifunctional design positions it as a versatile scaffold in agrochemical and pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole, as promising anticancer agents. The compound has shown effectiveness against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (e.g., MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

Research indicates that compounds with the 1H-pyrazole scaffold can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Case Study: Antiproliferative Activity

A study demonstrated that this compound exhibited significant antiproliferative effects on breast cancer cell lines with an IC50 value indicating potent activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase enzymes and other inflammatory mediators.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory applications, this compound has shown antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported:

- Bacterial Inhibition : Effective against strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Demonstrated antifungal properties against common fungal infections.

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements in synthetic methodologies have improved yields and purity.

Synthetic Pathway Overview

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Ethyl acetoacetate + Phenyl hydrazine | Formation of pyrazolone derivative |

| 2 | Chloroformylation | Vilsmeier-Haack reaction | Introduction of chloro and nitro groups |

These synthetic routes not only enhance the compound's biological activity but also allow for the exploration of structure-activity relationships (SAR) .

Mecanismo De Acción

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparación Con Compuestos Similares

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds such as:

2-Chloro-6-nitrophenol: Similar in structure but lacks the pyrazole ring.

1-(2-Chloro-6-nitrophenyl)piperidine: Contains a piperidine ring instead of a pyrazole ring.

2-Chloro-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and nitro group, which are crucial for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective antimicrobial activity at low concentrations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases .

Anticancer Properties

This compound has garnered attention for its anticancer activities . It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to the presence of the nitro and chloro substituents, which enhance its reactivity with biological targets. The compound interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 20 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation measured the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with 50 mg/kg significantly reduced edema compared to controls, highlighting its therapeutic potential in inflammatory disorders .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus (MIC: 20 µg/mL) |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels significantly in vitro |

| Anticancer | Induces apoptosis in cancer cell lines (MDA-MB-231, HepG2) |

Propiedades

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)10-8(11)3-2-4-9(10)14(15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFCIRLIFPAWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.